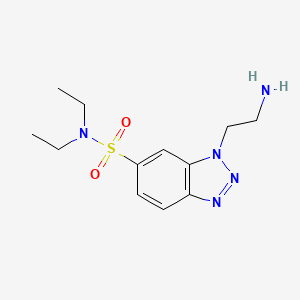

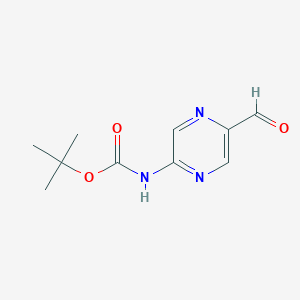

1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide

Overview

Description

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom that is bonded to hydrocarbon groups . The number of these groups classifies the amine as primary, secondary, or tertiary .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. For example, 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, the structure of N2 bidentate copper(II) complex 1-(2-aminoethyl) piperazinium trichlorocuprate(II) monohydrate compound consists of discrete copper (II) neutral complexes with the metal atom five-coordinated to two nitrogen atoms from the bidentate 1-(2-aminoethyl) piperazine and three chloride ions in a square-pyramidal environment .Scientific Research Applications

Synthesis and Chemical Properties : One study focused on the synthesis of o-sulfamidotriazobenzenes, which are related to 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide. The research demonstrated how easily accessible sulfonylbis(benzotriazole) reacts with secondary amines, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles under certain conditions (Katritzky et al., 2007).

Modification of the Gewald Reaction : Another study discussed the modification of the Gewald reaction for synthesizing 3-amino-2-(1H-1,2,3-benzotriazol-1-yl) substituted benzofurans, benzothiophenes, and 1H-indoles. This demonstrates the versatility of compounds related to this compound in synthesizing various heterocyclic compounds (Rádl & Obadalová, 2005).

Cardiac Electrophysiological Activity : Research on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives of this compound, indicates their potential in developing selective class III agents for cardiac applications (Morgan et al., 1990).

Antimicrobial Activity : A study on metal complexes of benzimidazole derived sulfonamide, similar in structure to this compound, revealed their potential antimicrobial activity. This highlights the potential of these compounds in pharmaceutical applications (Ashraf et al., 2016).

Antiproliferative Activities : Another research area is the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives. These compounds, related to this compound, showed promising broad-spectrum antitumor activity, indicating their potential use in cancer treatment (Mert et al., 2014).

Mechanism of Action

While the specific mechanism of action for “1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide” is not available, similar compounds such as N-(2-Aminoethyl)-1-aziridineethanamine have been studied as potential ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

Future Directions

Research into similar compounds is ongoing. For example, 1-(2-aminoethyl) piperazine (AEPZ) is being studied for its potential use in carbon capture . Additionally, maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, are being explored for regenerative applications .

properties

IUPAC Name |

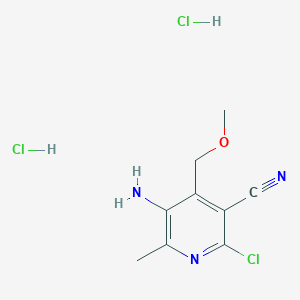

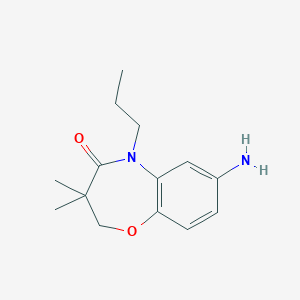

3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S/c1-3-16(4-2)20(18,19)10-5-6-11-12(9-10)17(8-7-13)15-14-11/h5-6,9H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTJDLIQSSWUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)